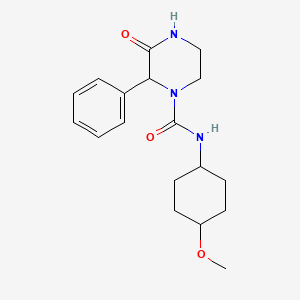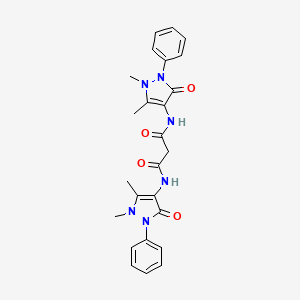
N-(4-methoxycyclohexyl)-3-oxo-2-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxycyclohexyl)-3-oxo-2-phenylpiperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxycyclohexyl group, a phenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxycyclohexyl)-3-oxo-2-phenylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-methoxycyclohexylamine, which is then reacted with 2-phenylpiperazine-1-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxycyclohexyl)-3-oxo-2-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring or the phenyl group are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
N-(4-methoxycyclohexyl)-3-oxo-2-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs for treating cancer and other diseases. .
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of N-(4-methoxycyclohexyl)-3-oxo-2-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and biological processes. For example, in cancer research, the compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and methoxycyclohexyl-containing molecules. Examples are:
- N-(4-methoxycyclohexyl)pyridine-3-carboxamide
- N-(4-methoxyphenyl)piperazine-1-carboxamide
Uniqueness
N-(4-methoxycyclohexyl)-3-oxo-2-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxycyclohexyl group provides steric hindrance and electronic effects that influence its reactivity and interactions with biological targets. Additionally, the presence of the phenyl group and the piperazine ring enhances its potential as a versatile scaffold for drug development .
Properties
IUPAC Name |
N-(4-methoxycyclohexyl)-3-oxo-2-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-24-15-9-7-14(8-10-15)20-18(23)21-12-11-19-17(22)16(21)13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUSWRHCCRQIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NC(=O)N2CCNC(=O)C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide](/img/structure/B6800708.png)
![N-[(4-morpholin-4-yloxan-4-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide](/img/structure/B6800719.png)

![N-[(1R,2R)-2-(2-methylpropyl)cyclopropyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxamide](/img/structure/B6800745.png)
![(2R)-2-methyl-N-[2-(7-oxabicyclo[2.2.1]heptan-2-yl)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide](/img/structure/B6800750.png)
![N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-4-methoxy-3-methylpiperidine-1-carboxamide](/img/structure/B6800757.png)
![N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine-4-carboxamide](/img/structure/B6800761.png)
![N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-8-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B6800773.png)
![N-[(2-methyl-1,3-oxazol-5-yl)methyl]azepane-1-carboxamide](/img/structure/B6800790.png)
![N-[1-(1-methylpyrazol-3-yl)ethyl]-3-phenyl-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B6800795.png)
![4-(3-chlorobenzoyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]piperazine-1-carboxamide](/img/structure/B6800799.png)
![N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B6800802.png)
![N-[(3S,4S)-4-methoxyoxolan-3-yl]-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B6800809.png)
![3-(3-amino-2,2-dimethyl-3-oxopropyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]piperidine-1-carboxamide](/img/structure/B6800824.png)
